molecular formula C20H31N3O4S B4845983 N-cyclohexyl-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

N-cyclohexyl-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

Cat. No. B4845983
M. Wt: 409.5 g/mol
InChI Key: MENGEJKFZOTUTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-cyclohexyl-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide involves multiple steps, including sulfonamide formation, alkylation, and aminolysis. For instance, a series of sulfonamides and alkylated piperazine derivatives have been synthesized and characterized, showing significant biological activities (Khan et al., 2019). These methodologies could potentially be adapted for the synthesis of N-cyclohexyl-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide, emphasizing the importance of sulfonamide linkages and piperazine modifications in the synthesis process.

Molecular Structure Analysis

Molecular structure analysis involves characterizing the chemical structure through techniques such as NMR, IR spectroscopy, and X-ray crystallography. The structure of compounds related to N-cyclohexyl-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide, such as 2,5-piperazinedione derivatives, has been determined by these methods, revealing details about their molecular geometry, bonding, and the spatial arrangement of atoms (Zhang et al., 2007).

properties

IUPAC Name

N-cyclohexyl-2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-2-27-18-8-10-19(11-9-18)28(25,26)23-14-12-22(13-15-23)16-20(24)21-17-6-4-3-5-7-17/h8-11,17H,2-7,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENGEJKFZOTUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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